乙胺丁醇

描述

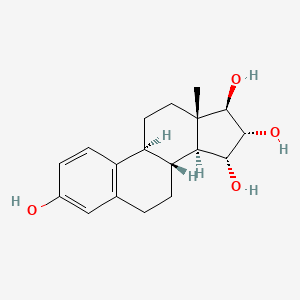

Ethambutol is an oral chemotherapeutic agent that is specifically effective against actively growing microorganisms of the genus Mycobacterium, including M. tuberculosis . It is used in combination with other antibiotics to reduce the development of drug resistance . Ethambutol was first described in the literature in 1961 .

Synthesis Analysis

Ethambutol is synthesized in several different ways. One method involves the oxymethylation of nitropropane using formaldehyde, and the nitro group in the resulting 2-nitrobutanol is reduced by hydrogen to an amino group, making racemic (±) 2-aminobutanol .Molecular Structure Analysis

The molecular structure of Ethambutol has been determined using techniques such as single cryo-electron microscopy and x-ray crystallography .Chemical Reactions Analysis

A high-performance liquid chromatographic method coupled with UV detection (HPLC-UV) has been developed to quantify Ethambutol. This method involves the derivatization of Ethambutol with phenethyl isocyanate (PEIC) at room temperature for 90 minutes .Physical And Chemical Properties Analysis

Ethambutol is a simple diamine molecule. It is primarily a bacteriostatic antituberculosis agent .科学研究应用

Anti-Tubercular Activity

Ethambutol has been a part of the World Health Organization’s recommended frontline chemotherapy against Tuberculosis (TB) for over 50 years . It continues to be effective in treating this bacterial disease that infects millions of humans and cattle every year worldwide .

Nano-Formulation with Multifunctional Graphene Oxide and Magnetic Nanoparticles

A novel anti-TB multifunctional formulation has been designed by fabricating graphene oxide with iron oxide magnetite nanoparticles serving as a nano-carrier onto which Ethambutol was successfully loaded . This nano-formulation retains its anti-tubercular activity and has prospects of improving chemotherapeutic efficacy .

Sustained Release

The release of Ethambutol from the anti-TB multifunctional nanoparticles formulation was found to be sustained over a significantly longer period of time in phosphate buffer saline solution at two physiological pH (7.4 and 4.8) . This could potentially improve patient compliance by reducing treatment duration and dosing frequency .

Therapeutic Deep Eutectic Solvents (THEDES)

Ethambutol has been incorporated into therapeutic deep eutectic solvents (THEDES) that also include l-arginine . This strategy aims to improve the bioavailability of active pharmaceutical ingredients (APIs) and prevent drug resistance and side-effects of anti-tuberculosis drugs .

Increased Solubility

The solubility of Ethambutol was found to increase when incorporated in the eutectic system . This could potentially enhance the drug’s effectiveness by improving its absorption in the body .

Biocompatibility

Studies on 3T3 mouse fibroblast cells have shown that Ethambutol, when used in certain concentrations, remains non-toxic to the eukaryotic cells tested . This suggests that Ethambutol has good biocompatibility, which is a key aspect of drug delivery research .

作用机制

Target of Action

Ethambutol primarily targets the arabinosyltransferases (embA, embB, and embC) . These enzymes are crucial for the synthesis of the mycobacterial cell wall .

Mode of Action

Ethambutol diffuses into Mycobacterium cells . Once inside the cell, it inhibits the arabinosyltransferases, preventing the formation of the cell wall components arabinogalactan and lipoarabinomannan . This inhibition prevents cell division .

Biochemical Pathways

The inhibition of arabinosyltransferases by Ethambutol affects the peptidoglycan biosynthesis pathway . This pathway is responsible for the production of arabinogalactan and lipoarabinomannan, key components of the mycobacterial cell wall . The disruption of this pathway leads to a decrease in the number of binding sites for mycolic acid, leading to the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate .

Pharmacokinetics

Ethambutol is approximately 75-80% orally bioavailable . A 25 mg/kg oral dose of ethambutol reaches a Cmax of 2-5 µg/mL, with a Tmax of 2-4 hours . The clearance and volume of distribution were estimated to be 77.4 liters/h and 76.2 liters, respectively . A G/A mutation with regard to CYP1A2 2159 G>A was associated with a 50% reduction in relative bioavailability .

Result of Action

The inhibition of arabinosyltransferases by Ethambutol leads to a decrease in the concentrations of arabinogalactan in the cell wall . This reduces the number of binding sites for mycolic acid, leading to the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate . Reduced levels of lipoarabinomannan may interfere with mycobacterial interaction with host cells .

Action Environment

The action, efficacy, and stability of Ethambutol can be influenced by various environmental factors. It’s important to note that the pharmacokinetics and pharmacodynamics of Ethambutol can be affected by individual patient characteristics, including genetic polymorphisms .

安全和危害

Ethambutol is harmful if swallowed. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

There is a dire need for the development of more effective TB drugs, adjunct therapies, and vaccines in order to improve the treatment outcomes . The on-site formation of EDBA in the eye, its higher local concentration due to lower ocular clearance and its pre-known characteristic to chelate metal species better explains the ocular toxicity shown by Ethambutol .

属性

IUPAC Name |

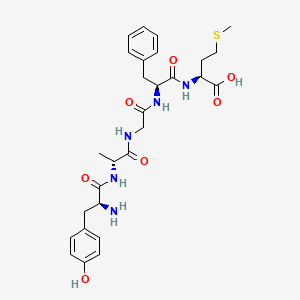

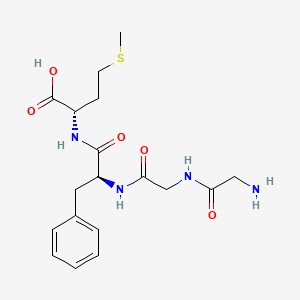

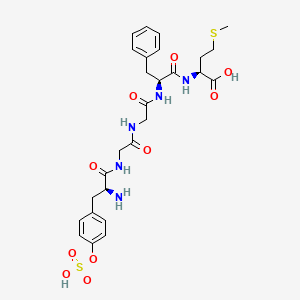

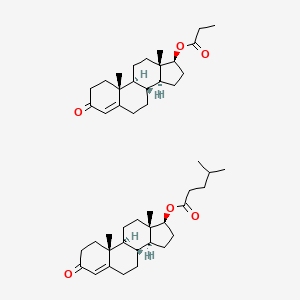

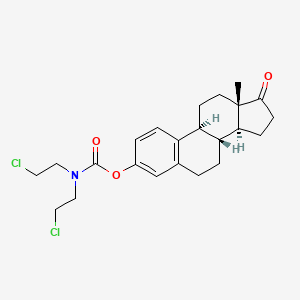

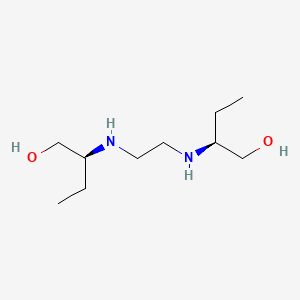

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUTYOVWOVBAKS-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NCCN[C@@H](CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023006, DTXSID901028179 | |

| Record name | Ethambutol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R*,2'R*)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethambutol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in chloroform, methylene chloride; less soluble in benzene; sparingly soluble in water, 7.58e+00 g/L | |

| Record name | Ethambutol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHAMBUTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethambutol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ethambutol diffuses into _Mycobacterium_ cells. Once inside the cell, ethambutol inhibits the arabinosyltransferases (embA, embB, and embC), preventing formation of the cell wall components arabinogalactan and lipoarabinomannan, and preventing cell division. Decreased concentrations of arabinogalactan in the cell wall reduces the number of binding sites for mycolic acid, leading to the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate. Lipoarabinomannan is a component of a cell surface molecule involved in the interaction with host cells. Reduced levels of lipoarabinomannan may interfere with mycobacterial interaction with host cells., Ethambutol is bacteriostatic in action. Although the exact mechanism of action has not been fully elucidated, the drug appears to inhibit the synthesis of one or more metabolites in susceptible bacteria resulting in impairment of cellular metabolism, arrest of multiplication, and cell death. Ethambutol is active against susceptible bacteria only when they are undergoing cell division. | |

| Record name | Ethambutol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHAMBUTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ethambutol | |

Color/Form |

Crystals, WHITE, CRYSTALLINE POWDER | |

CAS RN |

74-55-5, 36697-71-9 | |

| Record name | (+)-Ethambutol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethambutol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethambutol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethambutol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R*,2'R*)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethambutol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAMBUTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G167061QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHAMBUTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethambutol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171.5-174.5, 87.5-88.8 °C, 88 °C | |

| Record name | Ethambutol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHAMBUTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethambutol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of ethambutol in Mycobacterium tuberculosis?

A: Ethambutol targets arabinosyltransferases, specifically EmbA, EmbB, and EmbC, which are essential enzymes for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall [].

Q2: How does ethambutol inhibit arabinosyltransferases?

A: Structural studies reveal that ethambutol binds to the active site of EmbB and EmbC, occupying the same region where both the sugar donor and acceptor substrates bind. This competitive inhibition disrupts arabinogalactan synthesis, compromising the integrity of the mycobacterial cell wall [].

Q3: What are the downstream effects of ethambutol's inhibition of arabinogalactan synthesis?

A: Disrupting arabinogalactan synthesis weakens the mycobacterial cell wall, leading to increased permeability and eventual cell death. This inhibition also causes a build-up of arabinan precursors and their subsequent leakage from the cell wall [].

Q4: Does ethambutol directly interact with endogenous arabinases, enzymes known to degrade arabinan in the cell wall?

A: While ethambutol treatment leads to a significant loss of arabinan from the cell wall, studies in Mycobacterium smegmatis indicate this effect is not due to a direct increase in endogenous arabinase activity. Instead, ethambutol's disruption of cell wall integrity likely exposes arabinan to pre-existing arabinases, accelerating its degradation [].

Q5: What is the molecular formula and weight of ethambutol?

A: Ethambutol has a molecular formula of C10H24N2O2 and a molecular weight of 204.31 g/mol [].

Q6: Can circular dichroism (CD) spectroscopy be used to analyze ethambutol?

A: While ethambutol itself exhibits weak optical activity, forming a copper chelate significantly enhances its CD signal. This property can be exploited for quantitative analysis of ethambutol by measuring the ellipticity value of its copper chelate in the CD spectrum [].

Q7: Can ethambutol be formulated in sustained-release microcapsules?

A: Yes, ethambutol hydrochloride can be encapsulated in Eudragit RS microcapsules to achieve sustained release. The incorporation of aluminum tristearate as a stabilizing agent during the microencapsulation process improves the uniformity and flow properties of the microcapsules, further influencing the drug release profile [].

Q8: How is ethambutol absorbed and excreted in the body?

A: Ethambutol is well-absorbed from the gastrointestinal tract, with approximately 90% of an oral dose excreted unchanged in the urine within 24 hours [, ]. Minor metabolic conversions to aldehyde and dicarboxylic acid forms occur, with these metabolites also detected in urine [].

Q9: What factors influence ethambutol pharmacokinetics?

A: Body weight significantly affects ethambutol clearance and volume of distribution, while HIV infection is associated with reduced bioavailability []. Contrary to previous assumptions, renal function has a limited impact on ethambutol clearance in tuberculosis patients []. Interindividual variability in oral clearance is relatively low, but significant interoccasion variability highlights the importance of consistent dosing [].

Q10: Does the revised World Health Organization (WHO) weight-band dosing for ethambutol achieve target drug concentrations in children?

A: Studies indicate that the revised dosages might be suboptimal for achieving target ethambutol concentrations in children, particularly for rifampin and ethambutol. This suggests a need for higher doses of these drugs in pediatric tuberculosis treatment [].

Q11: Does obesity influence ethambutol dosing and potential toxicity?

A: Yes, obesity significantly impacts ethambutol pharmacokinetics. Dosing based on total body weight instead of ideal body weight can lead to overdosing and increased risk of ocular toxicity in obese patients due to ethambutol's lower volume of distribution in adipose tissue [].

Q12: How effective is ethambutol in treating nontuberculous mycobacterial (NTM) infections?

A: Ethambutol demonstrates variable efficacy against NTM infections. While it shows promise against Mycobacterium kansasii, it exhibits limited effectiveness against Mycobacterium avium complex (MAC), often requiring combination therapy with other agents like rifabutin and clofazimine [, ].

Q13: Can ethambutol enhance the activity of other antituberculosis drugs against multidrug-resistant strains?

A: Yes, sub-inhibitory concentrations of ethambutol can increase the susceptibility of multidrug-resistant Mycobacterium tuberculosis strains to isoniazid, rifampin, and streptomycin. This effect is attributed to ethambutol's ability to modify cell wall permeability, facilitating better drug penetration [].

Q14: What is the most prominent adverse effect associated with ethambutol?

A: Ethambutol's most significant adverse effect is ocular toxicity, specifically optic neuropathy, which can lead to vision loss [, , , ].

Q15: Is ethambutol-induced optic neuropathy reversible?

A: While often considered reversible upon drug discontinuation, studies indicate that recovery is not guaranteed, especially in older patients and those with severe visual impairment at presentation [, , , ].

Q16: What factors increase the risk of ethambutol-induced optic neuropathy?

A: Risk factors include: * Advanced age (over 60 years) [, ] * Prolonged duration of ethambutol treatment [] * High daily dosage [] * Pre-existing hypertension [] * Smoking history [] * Underlying systemic diseases like diabetes mellitus and renal disorders [] * Poor initial visual acuity at the onset of optic neuropathy []

Q17: Are there other reported side effects associated with ethambutol?

A: Although less common than optic neuropathy, other reported side effects include: * Peripheral neuropathy [, ] * Agranulocytosis []

Q18: Are there strategies to improve ethambutol delivery to its target site?

A: While specific targeted delivery strategies are not extensively discussed in the provided research, formulating ethambutol in sustained-release microcapsules shows promise for improving its pharmacokinetic profile and potentially enhancing its therapeutic efficacy [].

Q19: What analytical techniques are commonly used for ethambutol quantification?

A: * High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS): Offers high sensitivity and specificity for quantifying ethambutol in plasma [].* Liquid chromatography with UV detection: Ethambutol's copper chelate exhibits absorbance at 270 nm, enabling its detection after chromatographic separation. An internal standard with similar chelating properties can improve accuracy [].

Q20: Can electrochemical methods be applied for ethambutol detection?

A: Yes, gold microelectrode arrays show promise as sensitive amperometric sensors for ethambutol determination in aqueous solutions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。